molecular formula C14H18O2 B13975540 4-Cyclohexyl-2-methylbenzoic acid

4-Cyclohexyl-2-methylbenzoic acid

Cat. No.: B13975540
M. Wt: 218.29 g/mol
InChI Key: HAWKUXIRHSYIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-2-methylbenzoic acid is an organic compound characterized by a cyclohexyl group attached to a benzoic acid moiety with a methyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-methylbenzoic acid typically involves the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the corresponding carboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and environmentally benign oxidizing agents is also explored to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

    Oxidation: Formation of quinones or carboxylate salts.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

4-Cyclohexyl-2-methylbenzoic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

    2-Methylbenzoic acid: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

    4-Cyclohexylbenzoic acid: Lacks the methyl group, leading to variations in reactivity and applications.

    4-Cyclohexyl-3-methylbenzoic acid: Positional isomer with different substitution pattern affecting its behavior.

Uniqueness: 4-Cyclohexyl-2-methylbenzoic acid is unique due to the specific positioning of the cyclohexyl and methyl groups, which influence its reactivity, solubility, and potential applications. Its structural features make it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-cyclohexyl-2-methylbenzoic acid

InChI

InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16)

InChI Key

HAWKUXIRHSYIDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.